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Compound of Interest

Compound Name: NCI-65828

CAS No.: 501444-06-0

Cat. No.: B609498 Get Quote

The Functional Profile of NCI-65828: Angiogenin Inhibition and Research Applications[1][2][3]

Executive Summary
NCI-65828 (also known as NSC-65828) is a small-molecule inhibitor targeting human

angiogenin (ANG), a potent angiogenic factor and member of the pancreatic ribonuclease

(RNase A) superfamily.[1] Chemically identified as 8-amino-5-(4'-hydroxybiphenyl-4-

ylazo)naphthalene-2-sulfonate, this compound functions by competitively binding to the

ribonucleolytic active site of ANG, thereby blocking its enzymatic activity.

While primarily recognized for its anti-tumorigenic properties—demonstrated by its ability to

delay tumor growth in xenograft models—NCI-65828 has evolved into a critical chemical probe

for dissecting the role of RNA metabolism in stress granule formation, neurodegeneration, and

neovascularization. It is not currently a clinically approved drug but serves as a foundational

"hit" for developing high-affinity angiogenin antagonists.

Chemical Identity & Physicochemical Properties
NCI-65828 belongs to the class of azo-naphthalene sulfonates.[3][4][5] Its structure facilitates

interaction with the cationic active site cleft of angiogenin.
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Property Specification

Common Name NCI-65828 / NSC-65828

Chemical Name
8-amino-5-(4'-hydroxybiphenyl-4-

ylazo)naphthalene-2-sulfonate

Molecular Class Azo dye derivative; Naphthalene sulfonate

Target Human Angiogenin (ANG/RNase 5)

Inhibitory Constant (

)
~81 µM (Competitive Inhibition)

Solubility
Soluble in DMSO; moderate solubility in

aqueous buffers due to the sulfonate group.

Appearance
Typically a dark red/orange powder

(characteristic of azo compounds).

Structural Insight: The molecule features a sulfonate group (

) which mimics the phosphate backbone of RNA, allowing it to anchor into the electropositive
active site of ANG (specifically interacting with Histidine-13 and Histidine-114). The biphenyl-
azo system provides a rigid scaffold that extends across the catalytic cleft, sterically hindering
substrate access.

Mechanism of Action (MOA)
The biological function of NCI-65828 is defined by its selective inhibition of Angiogenin's

ribonucleolytic activity.[2] Unlike generic RNase inhibitors, NCI-65828 targets the specific

catalytic requirements of ANG.

The Angiogenin Pathway
Angiogenin is unique among RNases; it requires nuclear translocation to function.

Secretion & Binding: ANG is secreted by tumor or endothelial cells and binds to surface

actin/receptors.
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Endocytosis: It is internalized and translocated to the nucleus.

Catalysis: In the nucleolus, ANG cleaves rRNA (specifically promoting rRNA transcription or

processing), which is essential for ribosome biogenesis and cell proliferation.

Result: Endothelial cell proliferation and tube formation (Angiogenesis).

Mode of Inhibition
NCI-65828 acts as a competitive inhibitor.

Binding Site: It occupies the

and

subsites of the ANG catalytic cleft.

Effect: By blocking the active site, NCI-65828 prevents ANG from degrading tRNA or rRNA.

Without this enzymatic activity, ANG cannot induce the nuclear signals required for

proliferation, effectively halting angiogenesis.

Pathway Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b609498?utm_src=pdf-body
https://www.benchchem.com/product/b609498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Angiogenin (Extracellular)

Endothelial Surface Receptor
(Actin/Plexin-B2)

Binds

Endocytosis & Nuclear Translocation

Nucleolus Accumulation

rRNA/tRNA Substrates

Targets

Ribonucleolytic Cleavage

Catalysis by ANG

Ribosome Biogenesis &
Endothelial Proliferation

Signaling

Tumor Angiogenesis

NCI-65828
(Competitive Inhibitor)

BLOCKS Active Site
(Ki ~81 µM)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b609498?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Mechanism of Angiogenin-induced angiogenesis and the blockade point of NCI-
65828.

Research Applications & Efficacy
Oncology (Anti-Angiogenesis)
In preclinical models, NCI-65828 has demonstrated the ability to suppress tumor growth by

starving the tumor of blood supply.

Key Study: Kao et al. (2002) identified NCI-65828 via high-throughput screening.[1]

Efficacy: In athymic mice bearing PC-3 (prostate cancer) xenografts, treatment with NCI-
65828 significantly delayed tumor appearance and reduced tumor volume compared to

controls.

Specificity: Analogs of NCI-65828 that lacked ANG-inhibitory activity failed to suppress

tumors, confirming the mechanism is ANG-dependent.

Neurobiology (Stress Granules & GVBs)
Recent studies (2024-2025) have repurposed NCI-65828 to study Granulovacuolar

Degeneration Bodies (GVBs) in neurodegenerative diseases like Alzheimer's.

Rationale: ANG is involved in tRNA cleavage induced by stress, leading to the formation of

tiRNAs (tRNA-derived stress-induced RNAs) which promote stress granule assembly.

Application: Researchers use NCI-65828 to block ANG activity in neurons to determine if

GVB formation or stress granule assembly is dependent on ANG-mediated tRNA cleavage.

Experimental Protocols
To utilize NCI-65828 effectively, researchers must validate its activity in their specific system.

Below are the standard protocols for enzymatic and cellular assays.

Protocol A: In Vitro Angiogenin Enzymatic Assay
Use this to verify the inhibitory potency (
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) of a batch of NCI-65828.

Reagents:

Recombinant Human Angiogenin (rANG): 1-2 µM final concentration.

Substrate: tRNA (yeast) or a fluorescent substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).

Buffer: 30 mM MES (pH 6.0), 30 mM NaCl.

NCI-65828: Dissolve in DMSO (stock 10 mM).

Workflow:

Step 1: Incubate rANG with varying concentrations of NCI-65828 (0, 10, 50, 100, 200 µM)

for 15 minutes at 37°C.

Step 2: Add Substrate to initiate the reaction.

Step 3: Incubate for 2 hours (if using tRNA) or measure real-time fluorescence (if using

FRET substrate).

Step 4: Stop reaction (if tRNA) using perchloric acid precipitation.

Step 5: Quantify acid-soluble fragments via UV absorbance (

).

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Protocol B: Cellular Tube Formation Assay (HUVEC)
Use this to assess functional anti-angiogenic activity.

Preparation: Coat a 96-well plate with Matrigel (50 µL/well) and polymerize at 37°C for 30

mins.
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Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

cells/well.

Treatment:

Control: Media + VEGF/ANG.

Experimental: Media + VEGF/ANG + NCI-65828 (100 µM).

Incubation: Incubate for 6–18 hours at 37°C.

Imaging: Capture images using phase-contrast microscopy.

Quantification: Measure total tube length and number of branch points. NCI-65828 treated

wells should show disrupted networks.

Workflow Visualization
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Figure 2: Step-by-step workflow for validating NCI-65828 activity via enzymatic assay.

Critical Limitations
Potency: With a

of ~81 µM, NCI-65828 is considered a "modest" inhibitor.[2] High concentrations are often
required for cellular effects, which necessitates rigorous controls for off-target toxicity.
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Selectivity: While selective for ANG over RNase A in some contexts, the structural similarity

between RNase superfamily members requires careful interpretation of data.

Solubility: The azo-sulfonate structure can aggregate at high concentrations in certain

buffers; ensure proper solubilization in DMSO before dilution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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